Methyl oxo(propoxyamino)acetate
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Overview
Description
Methyl oxo(propoxyamino)acetate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings . This compound is notable for its unique structure, which includes a propoxyamino group attached to an oxoacetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl oxo(propoxyamino)acetate typically involves the esterification of oxo(propoxyamino)acetic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl oxo(propoxyamino)acetate undergoes several types of chemical reactions, including:
Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to an alcohol.
Substitution: The ester group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles depending on the desired product.
Major Products
Hydrolysis: Oxo(propoxyamino)acetic acid and methanol.
Reduction: Corresponding alcohol.
Substitution: Varies based on the nucleophile used.
Scientific Research Applications
Methyl oxo(propoxyamino)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Industry: Utilized in the production of fragrances, flavorings, and as a solvent in various chemical processes.
Mechanism of Action
The mechanism of action of methyl oxo(propoxyamino)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis, releasing the active oxo(propoxyamino)acetic acid, which can then interact with biological molecules . This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: Another ester with similar properties but different applications.
Methyl butyrate: Known for its fruity odor and used in flavorings.
Propyl acetate: Used in fragrances and as a solvent.
Uniqueness
Methyl oxo(propoxyamino)acetate is unique due to its propoxyamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications in research and industry .
Properties
CAS No. |
139507-65-6 |
---|---|
Molecular Formula |
C6H11NO4 |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
methyl 2-oxo-2-(propoxyamino)acetate |
InChI |
InChI=1S/C6H11NO4/c1-3-4-11-7-5(8)6(9)10-2/h3-4H2,1-2H3,(H,7,8) |
InChI Key |
XRQLIABDILIHBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCONC(=O)C(=O)OC |
Origin of Product |
United States |
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